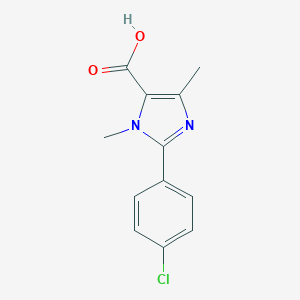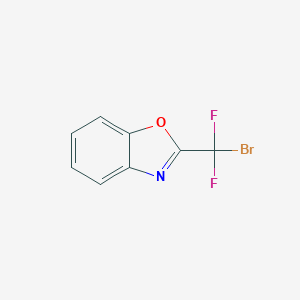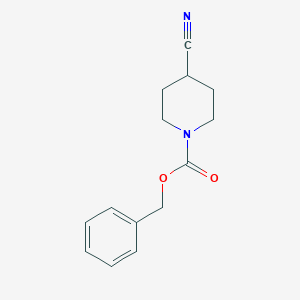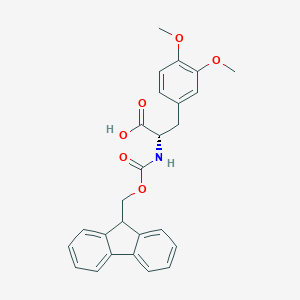
Fmoc-3,4-dimethoxy-L-phenylalanine
Overview
Description
Fmoc-3,4-dimethoxy-L-phenylalanine is a chemical compound with the molecular formula C26H25NO6 . It is a white powder and its molecular weight is 447.50 . The compound is also known by other names such as Fmoc-L-Phe (3,4-Dimethoxy)-OH and (S)-Fmoc-2-amino-3-(3,4-dimethoxyphenyl)propionic acid .
Molecular Structure Analysis
The molecular structure of Fmoc-3,4-dimethoxy-L-phenylalanine can be represented by the SMILES string COc1ccc(CC@HOCC2c3ccccc3-c4ccccc24)C(O)=O)cc1OC .
Physical And Chemical Properties Analysis
Fmoc-3,4-dimethoxy-L-phenylalanine is a solid compound . Its optical rotation is [a]D20 = -26 ± 2 º (C=1 in DMF) . The predicted boiling point is 729.0±60.0 °C and the predicted density is 1.256±0.06 g/cm3 .
Scientific Research Applications
Peptide Synthesis
Fmoc-3,4-dimethoxy-L-phenylalanine is a type of Fmoc-protected amino acid . Fmoc (Fluorenylmethyloxycarbonyl) is a protective group used in the synthesis of peptides . It’s used to prevent unwanted peptide bonding at certain sites during the synthesis process .
Drug Development
Fmoc-3,4-dimethoxy-L-phenylalanine could potentially be used in the development of new drugs. The Fmoc group is often used in the synthesis of peptide-based drugs . The 3,4-dimethoxy substitution on the phenylalanine could potentially alter the drug’s properties, such as its solubility, stability, or biological activity .
Hydrogel Formulation
Fmoc-protected dipeptides, like Fmoc-FF, have been studied for their ability to form hydrogels . These hydrogels can be used in various biomedical applications, such as drug delivery, tissue engineering, and wound healing . It’s possible that Fmoc-3,4-dimethoxy-L-phenylalanine could also be used to form hydrogels with unique properties .
Study of Protein Misfolding Diseases
Fmoc-protected peptides have been used to study protein misfolding diseases, such as Alzheimer’s, Parkinson’s, and Creutzfeldt–Jakob disease . Fmoc-3,4-dimethoxy-L-phenylalanine could potentially be used in similar studies .
Material Science
Fmoc-protected peptides can self-assemble into various nanostructures, which can be used in material science . Fmoc-3,4-dimethoxy-L-phenylalanine could potentially form unique nanostructures due to the 3,4-dimethoxy substitution on the phenylalanine .
Biochemical Research
Fmoc-3,4-dimethoxy-L-phenylalanine could be used in biochemical research to study the effects of the 3,4-dimethoxy substitution on the properties of peptides or proteins .
Safety and Hazards
Fmoc-3,4-dimethoxy-L-phenylalanine should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Dust and aerosols formation should be avoided. Non-sparking tools should be used. All sources of ignition should be removed. Personnel should be evacuated to safe areas. People should be kept away from and upwind of spill/leak .
properties
IUPAC Name |
(2S)-3-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6/c1-31-23-12-11-16(14-24(23)32-2)13-22(25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRGWWYKCGWQHH-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443272 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-O-methyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3,4-dimethoxy-L-phenylalanine | |
CAS RN |
184962-88-7 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-O-methyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(13E)-14-Amino-13-(phenylhydrazinylidene)-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B69872.png)

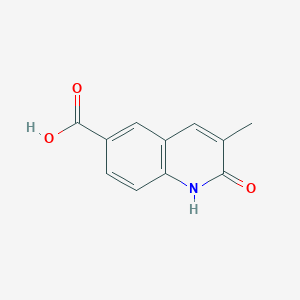
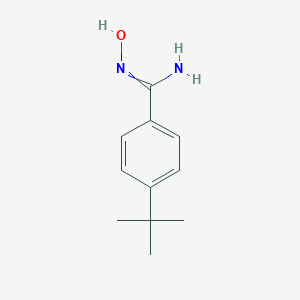

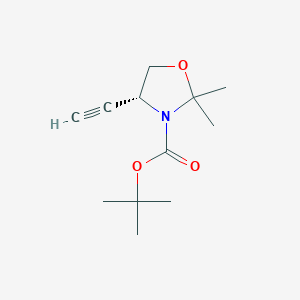

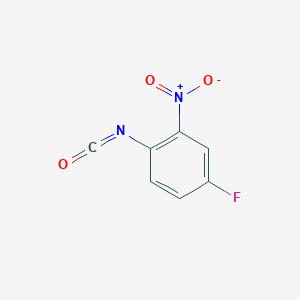
![8-bromo-3-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B69891.png)

